molecular formula C16H26O B13775752 1-(1-Adamantyl)cyclohexanol CAS No. 84213-80-9

1-(1-Adamantyl)cyclohexanol

Cat. No.: B13775752
CAS No.: 84213-80-9
M. Wt: 234.38 g/mol
InChI Key: UOBODJWUBDCLBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Adamantyl)cyclohexanol is an organic compound characterized by the presence of an adamantyl group attached to a cyclohexanol moiety The adamantyl group is a tricyclic structure known for its rigidity and stability, while cyclohexanol is a six-membered ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Adamantyl)cyclohexanol can be synthesized through a Grignard-type reaction involving 1-bromoadamantane and reactive calcium. The process involves the following steps :

  • Preparation of active calcium using lithium biphenylide and calcium bromide in tetrahydrofuran (THF).
  • Addition of 1-bromoadamantane to the activated calcium at -78°C.
  • Subsequent addition of cyclohexanone to the reaction mixture.
  • Gradual warming of the mixture to -20°C and quenching with water.
  • Purification through flash-column chromatography and recrystallization from hexanes.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic route described above can be scaled up for industrial applications. The use of reactive calcium and controlled reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Adamantyl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of adamantylcyclohexanone or adamantylcyclohexanoic acid.

    Reduction: Formation of adamantylcyclohexane.

    Substitution: Formation of adamantylcyclohexyl halides or ethers.

Mechanism of Action

The mechanism of action of 1-(1-Adamantyl)cyclohexanol involves its interaction with molecular targets and pathways. The adamantyl group imparts rigidity and stability to the compound, enhancing its binding affinity to specific receptors or enzymes. The hydroxyl group can participate in hydrogen bonding, further stabilizing interactions with biological targets. These properties make it a valuable scaffold for drug design and development .

Comparison with Similar Compounds

Uniqueness: 1-(1-Adamantyl)cyclohexanol is unique due to the combination of the adamantyl group’s rigidity and the cyclohexanol moiety’s versatility. This combination enhances its stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

84213-80-9

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

1-(1-adamantyl)cyclohexan-1-ol

InChI

InChI=1S/C16H26O/c17-16(4-2-1-3-5-16)15-9-12-6-13(10-15)8-14(7-12)11-15/h12-14,17H,1-11H2

InChI Key

UOBODJWUBDCLBS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C23CC4CC(C2)CC(C4)C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.